molecular formula C16H12N4OS B6566967 7-methyl-2-(phenylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one CAS No. 1021214-05-0

7-methyl-2-(phenylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Cat. No. B6566967
CAS RN: 1021214-05-0
M. Wt: 308.4 g/mol
InChI Key: UNVZJHGEQHSSKQ-UHFFFAOYSA-N
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Description

“7-methyl-2-(phenylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one” is a compound that belongs to the class of 1,3,4-thiadiazoles . These compounds are known for their wide range of biological activities, including anti-inflammatory, anticonvulsant, antimicrobial, anticancer, and antihypertensive properties . They are also known for their strong aromaticity, which leads to great in vivo stability .


Synthesis Analysis

The synthesis of such compounds often involves reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are usually established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .


Molecular Structure Analysis

The molecular structure of these compounds is determined by the heterocyclic nucleus containing nitrogen atoms . The strong aromaticity of the ring system contributes to their stability . Different functional groups attached to the nucleus may interact with biological receptors and produce outstanding properties .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds can be categorized into several types, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . For example, the Aza-Diels-Alder reaction, which involves the coupling of imine and electron-rich alkene, is a powerful tool for the synthesis of quinazoline derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure and the functional groups they carry. For example, thiadiazoles exhibit a number of interesting spectroscopic properties, such as the dual fluorescence effect .

Mechanism of Action

Target of Action

The primary targets of 7-methyl-2-(phenylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one are enzymes involved in cell proliferation and survival, particularly those in the kinase family. These enzymes play crucial roles in signaling pathways that regulate cell growth, differentiation, and apoptosis .

Mode of Action

This compound interacts with its targets by binding to the active sites of specific kinases, inhibiting their activity. This inhibition prevents the phosphorylation of downstream substrates, leading to the disruption of signaling pathways essential for cell proliferation and survival . The compound’s structure allows it to fit into the ATP-binding pocket of these kinases, effectively blocking their function.

Biochemical Pathways

The inhibition of kinase activity by 7-methyl-2-(phenylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one affects several biochemical pathways, including the MAPK/ERK and PI3K/AKT pathways. These pathways are critical for cell cycle progression and survival. Disruption of these pathways leads to cell cycle arrest and apoptosis, particularly in cancer cells .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It is well-absorbed orally and exhibits good bioavailability. The compound is distributed widely in the body, with a preference for tissues with high kinase activity. Metabolism occurs primarily in the liver, where it is converted into active metabolites. Excretion is mainly through the kidneys .

Result of Action

At the molecular level, the inhibition of kinase activity leads to reduced phosphorylation of key proteins involved in cell survival and proliferation. This results in cell cycle arrest at the G1 phase and induction of apoptosis. At the cellular level, this translates to decreased tumor growth and increased sensitivity to other chemotherapeutic agents .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the efficacy and stability of 7-methyl-2-(phenylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one. The compound is stable under physiological pH and temperature but may degrade in highly acidic or basic conditions. The presence of other drugs or biomolecules can also affect its binding affinity and overall efficacy .

Safety and Hazards

The safety and hazards associated with these compounds depend on their specific structures and properties. While some 1,3,4-thiadiazoles have been used in the pharmaceutical industry and have shown a lack of toxicities for higher vertebrates, including humans , others may have different safety profiles. It’s important to conduct thorough safety assessments for each specific compound.

Future Directions

Given the wide range of biological activities exhibited by 1,3,4-thiadiazoles, there is significant potential for future research and development in this area . This could include the synthesis of new derivatives, exploration of additional biological activities, and further investigation into their mechanisms of action.

properties

IUPAC Name

2-anilino-7-methyl-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4OS/c1-10-7-8-13-12(9-10)14(21)20-16(18-13)22-15(19-20)17-11-5-3-2-4-6-11/h2-9H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNVZJHGEQHSSKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C3N(C2=O)N=C(S3)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methyl-2-(phenylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

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